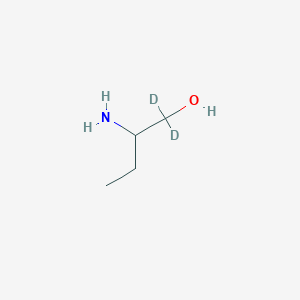
2-Amino-1,1-dideuteriobutan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-1,1-dideuteriobutan-1-ol is a deuterated analog of 2-amino-1-butanol, where two hydrogen atoms are replaced by deuterium. This compound is of interest in various fields due to its unique isotopic properties, which can be useful in mechanistic studies and tracing experiments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1,1-dideuteriobutan-1-ol typically involves the deuteration of 2-amino-1-butanol. One common method is the catalytic exchange of hydrogen with deuterium using deuterium gas (D₂) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under mild conditions to ensure selective deuteration at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic deuteration processes. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and efficient use of deuterium gas.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1,1-dideuteriobutan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to replace the hydroxyl group with halides.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces primary amines.
Substitution: Produces halogenated derivatives.
Scientific Research Applications
2-Amino-1,1-dideuteriobutan-1-ol is used in various scientific research applications:
Chemistry: As a deuterated compound, it is used in NMR spectroscopy to study reaction mechanisms and molecular structures.
Biology: It serves as a tracer in metabolic studies to understand biochemical pathways.
Medicine: It is used in the development of deuterated drugs, which can have improved pharmacokinetic properties.
Industry: It is employed in the synthesis of deuterated materials for various applications, including advanced materials and catalysis.
Mechanism of Action
The mechanism of action of 2-Amino-1,1-dideuteriobutan-1-ol involves its interaction with specific molecular targets, depending on the application. In biochemical studies, it can act as a substrate or inhibitor, providing insights into enzyme mechanisms and metabolic pathways. The presence of deuterium can alter reaction rates and pathways due to the kinetic isotope effect, making it a valuable tool in mechanistic studies.
Comparison with Similar Compounds
Similar Compounds
2-Amino-1-butanol: The non-deuterated analog, commonly used in similar applications but without the isotopic labeling.
2-Amino-2-methyl-1-propanol: Another amino alcohol with different steric and electronic properties.
2-Aminoethanol: A simpler amino alcohol used in various chemical and biological applications.
Uniqueness
2-Amino-1,1-dideuteriobutan-1-ol is unique due to its deuterium content, which provides distinct advantages in NMR spectroscopy and kinetic studies. The deuterium atoms can significantly influence the physical and chemical properties of the compound, making it a valuable tool in research and industrial applications.
Properties
CAS No. |
1202864-89-8 |
|---|---|
Molecular Formula |
C4H11NO |
Molecular Weight |
91.15 g/mol |
IUPAC Name |
2-amino-1,1-dideuteriobutan-1-ol |
InChI |
InChI=1S/C4H11NO/c1-2-4(5)3-6/h4,6H,2-3,5H2,1H3/i3D2 |
InChI Key |
JCBPETKZIGVZRE-SMZGMGDZSA-N |
Isomeric SMILES |
[2H]C([2H])(C(CC)N)O |
Canonical SMILES |
CCC(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



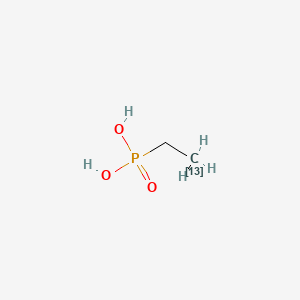
![6-Amino-4-(2,6-dichlorophenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12055437.png)

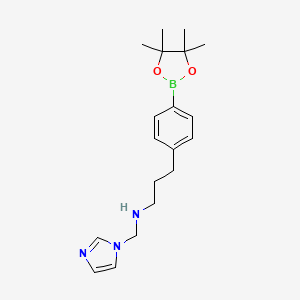

![N(1),N(1)-Diethyl-N(2)-(1-isobutyl-3-methyl-1H-pyrazolo[3,4-B]quinolin-4-YL)-1,2-ethanediamine dihydrochloride](/img/structure/B12055453.png)
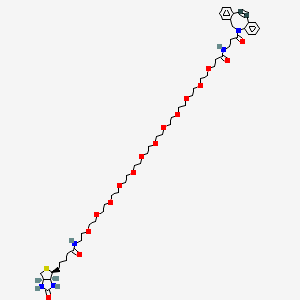
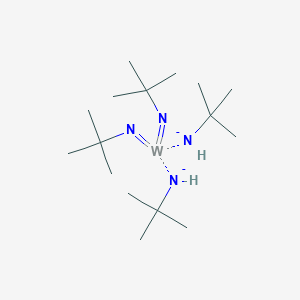
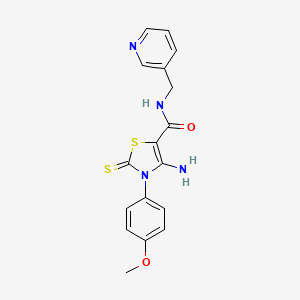
![3-Hydroxy-N'-[(1E)-(2-hydroxyphenyl)methylene]-2-naphthohydrazide](/img/structure/B12055495.png)
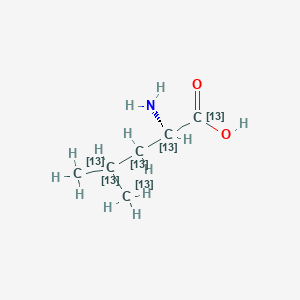
![2-amino-7-methyl-5-oxo-4-(thiophen-2-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12055505.png)

